molecular formula C11H18F3NO3 B8125921 (2S,4R)-rel-tert-butyl4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate

(2S,4R)-rel-tert-butyl4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B8125921
M. Wt: 269.26 g/mol
InChI Key: JNYRUQBINDHTFN-JGVFFNPUSA-N
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Description

(2S,4R)-rel-tert-butyl4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H18F3NO3 and its molecular weight is 269.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2S,4R)-rel-tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of (2S,4R)-rel-tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate features a piperidine ring substituted with a trifluoromethyl group and a hydroxyl group. This unique configuration is believed to enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₈F₃N₁O₃
Molecular Weight291.29 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have demonstrated that compounds similar to (2S,4R)-rel-tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate exhibit significant anticancer activity. For instance, derivatives with similar structural features have shown promising results against various cancer cell lines:

  • IC50 Values : Compounds related to this structure have exhibited IC50 values ranging from sub-micromolar to low micromolar concentrations against several cancer types, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) .
CompoundCell LineIC50 (µM)
Compound AMCF-70.48
Compound BHCT-1160.78
Compound CMEL-80.19

These findings suggest that the trifluoromethyl substitution may play a crucial role in enhancing cytotoxic activity through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism of action for compounds like (2S,4R)-rel-tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate involves interaction with specific receptors and enzymes associated with cancer progression. In particular, studies indicate that these compounds can induce apoptosis in cancer cells by increasing the expression of pro-apoptotic factors such as caspase-3 and p53 .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of piperidine derivatives. The presence of electron-withdrawing groups, such as trifluoromethyl, has been shown to enhance biological potency significantly. Conversely, modifications that introduce electron-donating groups often result in decreased activity .

Key Findings from SAR Studies:

  • Trifluoromethyl Group : Enhances lipophilicity and receptor binding affinity.
  • Hydroxyl Substitution : Contributes to increased solubility and potential hydrogen bonding interactions with biological targets.
  • Piperidine Ring Modifications : Alterations in the piperidine moiety can lead to varying degrees of receptor selectivity and biological efficacy.

Case Studies

Several case studies highlight the effectiveness of (2S,4R)-rel-tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate in preclinical models:

  • Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects of the compound.
    • Results : Demonstrated an IC50 value of 0.48 µM, indicating strong antiproliferative activity.
    • Mechanism : Flow cytometry analysis revealed increased apoptosis rates correlated with elevated caspase activity .
  • In Vivo Studies :
    • Model : Xenograft models using human cancer cell lines.
    • Outcome : Treatment with related compounds resulted in significant tumor size reduction compared to control groups, supporting further development for therapeutic applications .

Properties

IUPAC Name

tert-butyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-4-7(16)6-8(15)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYRUQBINDHTFN-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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